Triphenylmethanesulfenamide

Descripción

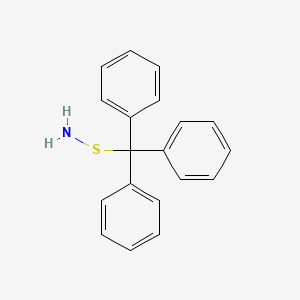

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

S-tritylthiohydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NS/c20-21-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDYQAYNSQSDQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00321626 | |

| Record name | Triphenylmethanesulfenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00321626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38499-08-0 | |

| Record name | NSC378985 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triphenylmethanesulfenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00321626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylmethanesulfenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Triphenylmethanesulfenamide and Its Derivatives

Established Synthetic Pathways for Triphenylmethanesulfenamide

The preparation of the title compound, this compound, is typically achieved through a two-step process starting from a stable trityl precursor.

The most common and classical method for synthesizing this compound involves the use of Triphenylmethanesulfenyl chloride (Tritylsulfenyl chloride) as a key intermediate. This organosulfur compound is characterized by a sulfenyl chloride group attached to a triphenylmethane (B1682552) framework. cymitquimica.com

Formation of Triphenylmethanesulfenyl chloride : This intermediate is often prepared from triphenylmethanethiol (B167021) by reaction with a chlorinating agent like chlorine gas or sulfuryl chloride in an inert solvent.

Ammonolysis : The resulting Triphenylmethanesulfenyl chloride is then reacted with ammonia (B1221849). In this nucleophilic substitution reaction, the ammonia molecule attacks the electrophilic sulfur atom, displacing the chloride ion to form this compound. libretexts.org The hydrogen chloride byproduct reacts with excess ammonia to form ammonium (B1175870) chloride. libretexts.org

The reaction is vigorous and results in the formation of the desired sulfenamide (B3320178) product. libretexts.org

In this optimized workflow, the triphenylmethanethiol is chlorinated and, without being isolated, is immediately treated with a solution of ammonia in the same reaction vessel. This minimizes the decomposition of the sulfenyl chloride and streamlines the process from the thiol to the final sulfenamide product.

Classical Preparative Approaches

Synthesis of Tritylsulfenimine Derivatives

This compound is a stable, crystalline solid that serves as a valuable reagent for the synthesis of tritylsulfenimines, which are imine derivatives bearing a tritylsulfenyl group on the nitrogen atom.

Tritylsulfenimines are readily prepared through the condensation reaction of this compound with various aldehydes and ketones. This reaction typically proceeds under mild conditions. The use of a dehydrating agent, such as magnesium sulfate (B86663) (MgSO₄), and an acid catalyst, like pyridinium (B92312) p-toluenesulfonate (PPTS), facilitates the reaction by removing the water molecule formed during the condensation.

The general reaction is as follows: (C₆H₅)₃CSNH₂ + R(R')C=O → (C₆H₅)₃CSN=C(R')R + H₂O

This method is effective for a wide range of carbonyl compounds, including both aldehydes and ketones.

Interactive Table: Synthesis of Tritylsulfenimines

| Carbonyl Compound | Catalyst/Conditions | Product |

| Various Aldehydes | MgSO₄, PPTS | Aldehyde-derived Tritylsulfenimines |

| Various Ketones | MgSO₄, PPTS | Ketone-derived Tritylsulfenimines |

| Methyl glyoxylate | MgSO₄, PPTS | N-(1-Methoxy-1-oxoethan-2-ylidene)this compound |

This table summarizes the general conditions for the synthesis of tritylsulfenimines from this compound and various carbonyl compounds.

The formation of a tritylsulfenimine from this compound and a carbonyl compound follows the general mechanism of imine (or Schiff base) formation, which can be described as a nucleophilic addition-elimination reaction.

The key steps of this acid-catalyzed mechanism are:

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the oxygen atom of the carbonyl group, which enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Attack : The nitrogen atom of this compound, acting as a nucleophile, attacks the activated carbonyl carbon. This addition step breaks the carbon-oxygen pi bond and forms a tetrahedral intermediate known as a carbinolamine.

Proton Transfer : A proton is transferred from the nitrogen atom to the oxygen atom, converting the hydroxyl group into a better leaving group (water).

Elimination of Water : The lone pair of electrons on the nitrogen atom helps to expel the water molecule, leading to the formation of a double bond between the carbon and nitrogen atoms.

Deprotonation : The catalyst is regenerated by the removal of a proton from the nitrogen atom, yielding the final tritylsulfenimine product and water.

This entire process is generally reversible.

Condensation Reactions with Carbonyl Compounds

Preparation of Functionalized this compound Analogues

The synthesis of functionalized analogues of this compound, where substituents are present on the phenyl rings of the trityl group, can be achieved through multi-step synthetic sequences. While the literature does not extensively cover a wide array of these specific analogues, their preparation can be projected using established synthetic strategies. nih.govrsc.orgmdpi.commdpi.com

A plausible general route would involve:

Synthesis of a Functionalized Triphenylmethanol (B194598) : The synthesis would begin with a Friedel-Crafts reaction between a substituted benzene (B151609) derivative and carbon tetrachloride or chloroform, followed by hydrolysis, to produce a triphenylmethanol with desired functional groups on one or more of the phenyl rings.

Conversion to Functionalized Trityl Chloride : The substituted triphenylmethanol is then converted to the corresponding trityl chloride using a reagent like acetyl chloride.

Formation of the Functionalized Thiol : The functionalized trityl chloride can be converted to the corresponding thiol.

Synthesis of the Functionalized Sulfenamide : Following the classical pathway, the substituted triphenylmethanethiol is converted to the sulfenyl chloride and subsequently reacted with ammonia to yield the target functionalized this compound analogue.

This approach allows for the introduction of a wide variety of electronic and steric diversity into the trityl framework, enabling the fine-tuning of the properties of the resulting sulfenamide and its derivatives.

Strategies for Nitrogen Functionalization

Nitrogen functionalization of the this compound scaffold can be achieved through several reliable methods. These strategies either build the N-substituted compound directly from a suitable amine and a trityl-sulfur electrophile or modify the nitrogen atom of the parent this compound.

One primary strategy involves the direct reaction of a primary amine with triphenylmethanesulfenyl chloride. For instance, N-(triphenylmethylsulfenyl)tryptamine is synthesized by reacting tryptamine (B22526) with triphenylmethanesulfenyl chloride in a biphasic system of dichloromethane (B109758) and aqueous sodium hydroxide, yielding the product in high purity. wiley-vch.de

A second major strategy for nitrogen functionalization begins with the parent this compound (TrSNH₂), a stable, crystalline solid. researchgate.net This compound readily reacts with various carbonyl compounds under mild conditions to form N-tritylsulfenylimines. researchgate.netlookchem.com These imines serve as versatile intermediates for further functionalization.

The tritylsulfenimines can be reduced to form stable, N-substituted triphenylmethanesulfenamides. researchgate.net A common method employs sodium cyanoborohydride (NaBH₃CN) under mildly acidic conditions to achieve this transformation, yielding N-alkylated triphenylmethanesulfenamides. researchgate.net

Furthermore, lithiated tritylsulfenimines can undergo alkylation reactions. researchgate.netresearchgate.net The site of alkylation is temperature-dependent. While reactions at low temperatures (-78°C) tend to result in C-alkylation, conducting the reaction at higher temperatures (-20°C) favors the formation of N-alkylated products. researchgate.net

Development of Substituted Derivatives

The development of a diverse range of substituted this compound derivatives relies heavily on the reactivity of the tritylsulfenimine intermediates. The reaction of the parent this compound with different aldehydes and ketones provides access to a wide array of sulfenimine derivatives. researchgate.net

The following table details the formation of various tritylsulfenimines from the reaction of this compound with selected carbonyl compounds.

| Carbonyl Compound | Resulting Tritylsulfenimine Derivative | Reference |

| Acetone (B3395972) | Acetone tritylsulfenimine | researchgate.net |

| 2-Butanone | 2-Butanone tritylsulfenimine | lookchem.com |

These sulfenimine derivatives are key precursors for generating further substituted products. As mentioned, their reduction or alkylation expands the library of accessible this compound derivatives. For example, the reduction of tritylsulfenimines yields stable N-alkyl and N-benzyl substituted triphenylmethanesulfenamides. researchgate.netmolaid.com

The ambident nature of lithiated tritylsulfenimines allows for the synthesis of distinct classes of derivatives based on reaction temperature. This temperature-controlled selectivity is a crucial tool for developing specifically substituted compounds. researchgate.net The table below summarizes the outcomes of the temperature-dependent alkylation of lithiated tritylsulfenimines.

| Intermediate | Electrophile | Reaction Temperature | Predominant Product Type | Reference |

| Lithiated tritylsulfenimine | Alkyl Halide | -78°C | C-Alkylated Product | researchgate.net |

| Lithiated tritylsulfenimine | Alkyl Halide | -20°C | N-Alkylated Product | researchgate.net |

This strategic approach enables the synthesis of complex derivatives such as N-isopropyl-N-(1-methylene-propyl)-S-trityl-thiohydroxylamine and other N,N-disubstituted thiohydroxylamines from the corresponding sulfenimine precursors. lookchem.com

Reactivity and Mechanistic Studies of Triphenylmethanesulfenamide

Nucleophilic Reactivity of the Sulfenamide (B3320178) Nitrogen

The nitrogen atom in triphenylmethanesulfenamide possesses a lone pair of electrons, rendering it nucleophilic. masterorganicchemistry.comrsc.org This nucleophilicity allows it to react with a variety of electrophilic substrates, leading to the formation of new carbon-nitrogen or other heteroatom-nitrogen bonds.

Treatment of tritylsulfenimines, derived from the condensation of this compound with carbonyl compounds, with strong bases like organolithium reagents results in deprotonation to form a lithiated intermediate. researchgate.netresearchgate.net This species can then undergo alkylation with various electrophiles. shef.ac.uk

Lithiated tritylsulfenimines exhibit ambident nucleophilic character, meaning they can be alkylated at either the carbon or the nitrogen atom. researchgate.netresearchgate.net The regioselectivity of this alkylation is highly dependent on the reaction temperature. At low temperatures, such as -78°C, the reaction favors C-alkylation, leading to the formation of a new carbon-carbon bond. researchgate.netresearchgate.net Conversely, at higher temperatures, around -20°C, N-alkylation becomes the predominant pathway, resulting in a new carbon-nitrogen bond. researchgate.net This temperature-dependent behavior allows for selective synthesis of either C- or N-alkylated products from the same starting material. researchgate.netresearchgate.net

Table 1: Temperature-Dependent Alkylation of Lithiated Acetone (B3395972) Tritylsulfenimine

| Alkylating Agent | Temperature (°C) | Major Product |

|---|---|---|

| Methyl Iodide | -78 | C-Alkylation |

| Methyl Iodide | -20 | N-Alkylation |

| Benzyl Bromide | -78 | C-Alkylation |

This table is a generalized representation based on the principles of temperature-dependent ambident alkylation of lithiated tritylsulfenimines.

The bulky trityl group plays a crucial role in controlling the stereochemical outcome of these alkylation reactions. researchgate.net Its steric hindrance can direct the approach of the electrophile, leading to high diastereoselectivity in the formation of new stereocenters. The choice of the base, solvent, and reaction conditions can further influence the regioselectivity and stereoselectivity of the alkylation, providing a powerful tool for asymmetric synthesis. researchgate.net

The nucleophilic nitrogen of this compound and its derivatives can add to electrophilic carbonyl compounds, such as aldehydes and ketones. researchgate.netksu.edu.sa This reaction typically proceeds via a nucleophilic addition mechanism, where the nitrogen atom attacks the electrophilic carbonyl carbon. eopcw.compdx.edu

The initial condensation of this compound with a carbonyl compound forms a tritylsulfenimine. researchgate.netresearchgate.net Subsequent reaction of the corresponding lithiated tritylsulfenimine with another carbonyl compound at low temperatures (-78°C) results in the formation of an adduct. researchgate.net This process is effectively a "directed aldol" type condensation. researchgate.net The resulting adduct can then be hydrolytically cleaved under mild conditions to reveal the product of the aldol (B89426) addition. researchgate.net

Table 2: Directed Aldol-Type Condensation via Lithiated Tritylsulfenimines

| Lithiated Tritylsulfenimine from | Carbonyl Electrophile | Adduct |

|---|---|---|

| Acetone | Benzaldehyde | β-Hydroxy sulfenimine |

This table illustrates the general principle of directed aldol-type reactions using lithiated tritylsulfenimines and various carbonyl partners.

Lithiation and Subsequent Alkylation Reactions

Temperature-Dependent Ambident Alkylation: Carbon- versus Nitrogen-Alkylation

Cleavage and Transformation Pathways of the Tritylsulfenamide Moiety

The tritylsulfenamide group can be cleaved under specific conditions, allowing for the deprotection of the nitrogen atom and further functional group transformations.

The tritylsulfanyl group can be removed under acidic conditions. drugfuture.com For instance, the cleavage of the S-trityl sulfenimine can be achieved to reveal the parent amine or a related nitrogen-containing functional group. drugfuture.com This acid-promoted cleavage is a key step in synthetic sequences where the tritylsulfenamide group is used as a protecting group for amines. The specific acidic conditions required can vary depending on the substrate and the desired outcome. For example, trifluoroacetic acid has been used for the cleavage of related trityl-protected compounds. drugfuture.com In some cases, the cleavage is followed by another reaction, such as N-acetylation, in a one-pot procedure. drugfuture.com

Exploration of Reductive and Oxidative Scission Methods

The scission of the sulfur-nitrogen (S-N) bond in sulfenamides is a fundamental process that can be achieved through either reductive or oxidative pathways. While specific studies detailing the reductive and oxidative scission of the parent this compound are not extensively documented in peer-reviewed literature, the reactivity of this functional group can be inferred from the established chemistry of other sulfenamides and related organosulfur compounds.

Reductive Scission:

Reductive cleavage of the S-N bond typically results in the formation of a thiol and an amine. This transformation requires a reducing agent capable of donating electrons or a hydride. Common reducing agents used for the cleavage of sulfur-containing functional groups include metal hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), as well as dissolving metal reductions. towson.edunumberanalytics.com The general mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic sulfur atom, leading to the cleavage of the S-N bond.

In the context of this compound, a hypothetical reductive scission would yield triphenylmethanethiol (B167021) and ammonia (B1221849). The reaction would likely proceed as follows:

Step 1: The hydride reagent attacks the sulfur atom of the sulfenamide.

Step 2: The S-N bond is cleaved, forming a triphenylmethanethiolate anion and an amino-metal complex.

Step 3: Aqueous workup protonates the thiolate and the amine to give the final products.

The reactivity and choice of reagent would be influenced by the steric hindrance imposed by the bulky trityl group. Stronger, less hindered reducing agents might be required to achieve efficient conversion.

Oxidative Scission:

Oxidative cleavage of the S-N bond is a more complex process that can lead to a variety of products, including sulfonic acids, sulfonyl halides, or disulfides, depending on the oxidant and reaction conditions. sigmaaldrich.comsimply.science Common oxidizing agents employed in organic synthesis include peroxides (e.g., hydrogen peroxide, m-CPBA), permanganates, and chromates. libretexts.orgrsc.org

For this compound, oxidation would likely target the sulfur atom, increasing its oxidation state. A possible pathway could involve the initial oxidation of the sulfenamide to a sulfinamide or sulfonamide, which may be more susceptible to subsequent cleavage. Strong oxidation could lead to the complete cleavage of the carbon-sulfur bond, potentially forming triphenylmethanol (B194598) and sulfate (B86663) ions.

The mechanism of oxidative scission often involves the formation of highly reactive intermediates. For instance, oxidation with hydrogen peroxide can proceed through a radical mechanism or via nucleophilic attack of the sulfur on the peroxide. The significant steric bulk of the triphenylmethyl group would play a crucial role in directing the approach of the oxidant and influencing the reaction pathway.

Novel Rearrangement and Decomposition Processes

Beyond simple scission, this compound and its derivatives can undergo more complex transformations, including rearrangements and decompositions, particularly when subjected to specific reagents or thermal stress.

Rearrangement-Decomposition of a Tritylsulfenimine Derivative:

A notable example of a novel rearrangement and decomposition process has been documented for a derivative of this compound. researchgate.netresearchgate.net Specifically, the acetone tritylsulfenimine, formed by the condensation of this compound with acetone, undergoes a unique transformation upon treatment with a strong base at a specific temperature. researchgate.net

When acetone tritylsulfenimine is lithiated with a strong base such as an alkyllithium reagent at 0°C, it undergoes a rearrangement-decomposition reaction to produce tritylacetone. researchgate.netresearchgate.net This reaction is significant as it involves the migration of the bulky trityl group from the sulfur atom to the carbon skeleton.

The proposed mechanism involves the formation of a lithiated intermediate, which then facilitates the intramolecular migration of the trityl group. This is followed by the decomposition of the resulting intermediate to yield the final product, tritylacetone. This process highlights the latent reactivity of the sulfenamide functional group and the influence of the trityl group in directing novel reaction pathways.

Table 1: Rearrangement-Decomposition of Acetone Tritylsulfenimine

| Reactant | Reagent/Condition | Product | Reference |

|---|---|---|---|

| Acetone tritylsulfenimine | Lithiation at 0°C | Tritylacetone | researchgate.netresearchgate.net |

Thermal Decomposition:

The thermal stability of a compound is its ability to resist decomposition under the influence of heat. This is often studied using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. netzsch.comtorontech.com For this compound, its thermal stability is influenced by the strength of its covalent bonds, particularly the C-S and S-N bonds.

The decomposition of this compound under thermal stress would likely proceed through the homolytic cleavage of its weakest bonds. The triphenylmethyl radical is a relatively stable radical, suggesting that the C-S bond might be susceptible to cleavage at high temperatures. Alternatively, the S-N bond could also break, leading to the formation of a triphenylmethanethiyl radical and an amino radical. The subsequent reactions of these radical intermediates would lead to a complex mixture of decomposition products. The temperature at which decomposition begins and the profile of mass loss would provide critical information about the compound's thermal stability. openaccessjournals.cometamu.edu

Applications of Triphenylmethanesulfenamide in Organic Synthesis and Catalysis

Role in Imine and Related Heterocycle Synthesis

Beyond its role in nitrogen protection, triphenylmethanesulfenamide is a precursor to tritylsulfenimines, which are valuable and reactive intermediates in organic synthesis. researchgate.net These imines serve as building blocks for constructing nitrogen-containing heterocycles and for introducing nitrogen atoms into organic frameworks.

Tritylsulfenimines are typically formed through the condensation reaction of this compound or a related precursor with aldehydes or ketones. researchgate.net These specialized imine derivatives are not merely protected forms of the parent carbonyl compound but are activated intermediates for further reactions. researchgate.net The reaction of lithiated tritylsulfenimines with carbonyl compounds, for example, leads to the formation of new carbon-carbon bonds. researchgate.net The unique reactivity of these intermediates, such as their temperature-dependent ambident alkylation behavior, offers further synthetic possibilities. researchgate.net Their role as key intermediates is highlighted in synthetic strategies that lead to the formation of heterocyclic systems.

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. The process involves the in-situ formation of an imine or iminium ion, which is then reduced to the corresponding amine. Tritylsulfenimines, formed as described above, are excellent substrates for this type of transformation. researchgate.net

Once the tritylsulfenimine is formed, it can be reduced using various hydride reagents to yield a tritylsulfenyl-protected amine. Subsequent cleavage of the TrS group, as detailed in section 4.1.2, liberates the final target amine. This two-stage approach—formation of the tritylsulfenimine followed by reduction—provides a controlled method for amine synthesis, leveraging the unique properties of the tritylsulfenyl group to guide the reaction pathway. researchgate.net

Formation of Tritylsulfenimines as Synthetic Intermediates

Catalytic Contributions of this compound Derivatives

While this compound is primarily utilized as a stoichiometric reagent or protecting group precursor, its derivatives have been shown to play essential roles in catalytic transformations. In these cases, the tritylsulfenyl moiety is not the catalyst itself but is appended to a substrate to enable or enhance a specific catalytic reaction.

A significant example is the use of an N-tritylsulfenyl derivative in a catalytic asymmetric Pictet-Spengler reaction. In this transformation, which is catalyzed by a chiral phosphoric acid, the presence of the N-tritylsulfenyl substituent on the tryptamine (B22526) substrate was found to be essential for the reaction to proceed effectively. This demonstrates a crucial contribution of a this compound derivative to a modern catalytic process, where the bulky and electronically distinct nature of the group likely influences the substrate's conformation and reactivity within the catalyst's chiral environment, leading to high stereoselectivity. This illustrates how derivatives of simple reagents can become indispensable components in the development of advanced catalytic systems.

As Ligands in Metal-Catalyzed Transformations

In transition metal catalysis, ligands are crucial molecules that bind to the metal center, modifying its electronic and steric properties. catalysis.blog This modulation influences the catalyst's activity, selectivity, and stability. catalysis.blog Ligands can range from simple phosphines to complex N-heterocyclic carbenes, each imparting unique characteristics to the catalytic system. wikipedia.org The design and choice of a ligand are pivotal for the success of many chemical transformations, including cross-coupling reactions, hydrogenations, and oxidations. catalysis.blogwikipedia.org

A review of the scientific literature indicates that while the broader class of sulfur-containing compounds has been investigated for ligand development, specific examples detailing the application of this compound as a ligand in metal-catalyzed transformations are not prominently documented. The utility of a compound as a ligand is highly dependent on its ability to form stable and reactive coordination complexes with a metal center, a role for which this compound has not been extensively reported. catalysis.blog

As Brønsted Acid Catalysts or Co-catalysts (e.g., in condensation reactions)

Brønsted acids are chemical species that can donate a proton (H⁺) and are fundamental catalysts for a vast array of organic reactions. nih.gov In catalysis, they function by protonating a substrate, which enhances its electrophilicity and facilitates subsequent chemical steps. nih.gov This mode of activation is central to many condensation reactions, where two molecules combine, often with the elimination of a small molecule like water. sigmaaldrich.com The Knoevenagel condensation, for instance, is a classic example that typically employs a basic catalyst but highlights the principles of C-C bond formation following the activation of a substrate. sigmaaldrich.com

While this compound itself contains a potentially acidic N-H proton, its primary role in condensation reactions reported in the literature appears to be that of a reagent rather than a catalyst. For example, research has shown that this compound reacts with carbonyl compounds to form tritylsulfenimines. researchgate.net These reactions are themselves often facilitated by the presence of a separate Lewis acid catalyst, which activates the carbonyl group for nucleophilic attack. researchgate.net There is no significant evidence in the reviewed literature to suggest that this compound functions as a Brønsted acid catalyst or co-catalyst to promote condensation reactions.

Development of Asymmetric Catalytic Systems

Asymmetric catalysis is a powerful strategy for synthesizing chiral molecules, which is of paramount importance in fields like pharmaceuticals and materials science. buchler-gmbh.com The goal is to produce a specific stereoisomer of a product in excess over others. This is often achieved using a chiral catalyst that creates a chiral environment around the reactants.

This compound has been noted for its application in developing asymmetric catalytic systems, particularly in the context of Friedel-Crafts alkylation reactions. buchler-gmbh.comnih.gov The Friedel-Crafts reaction is a classic method for forming C-C bonds by attaching substituents to aromatic rings. buchler-gmbh.comnih.gov Its asymmetric variant is a highly valuable tool for creating chiral centers. nih.gov

Research in this area has explored the use of chiral catalysts to control the stereochemical outcome of the reaction between aromatic compounds (like indoles or naphthols) and various electrophiles. buchler-gmbh.com While specific data tables from comprehensive studies on this compound were not available in the reviewed literature, the table below illustrates the typical research findings from studies on asymmetric Friedel-Crafts reactions, showing how catalyst loading, solvent, and temperature can be optimized to achieve high yield and enantioselectivity.

Table 1: Illustrative Results for an Asymmetric Friedel-Crafts Alkylation

This table presents representative data to illustrate the type of findings in asymmetric catalysis research, based on common experimental formats in the field.

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 10 | Toluene | 0 | 85 | 70 |

| 2 | 10 | CH₂Cl₂ | 0 | 90 | 75 |

| 3 | 10 | THF | 0 | 60 | 55 |

| 4 | 5 | CH₂Cl₂ | 0 | 88 | 74 |

| 5 | 10 | CH₂Cl₂ | -20 | 92 | 85 |

| 6 | 10 | CH₂Cl₂ | -40 | 95 | 92 |

| 7 | 10 | CH₂Cl₂ | -78 | 70 | 91 |

The development of such systems often involves screening different catalysts, including those derived from or used in conjunction with compounds like this compound, to achieve high stereocontrol in the formation of new carbon-carbon bonds. nih.govmdpi.com The ultimate aim is to create efficient and highly selective catalytic processes for producing enantioenriched molecules. nih.gov

Advanced Spectroscopic and Structural Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules like Triphenylmethanesulfenamide, offering detailed information about the atomic arrangement and chemical environment within the molecule.

Application in Structural Assignment and Isomer Identification

NMR spectroscopy is essential for the definitive structural assignment of this compound. The proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide a detailed fingerprint of the molecule's structure. In a ¹H NMR spectrum, the fifteen protons of the three phenyl rings would typically appear as a complex multiplet in the aromatic region (approximately δ 7.2-7.5 ppm). pressbooks.pub The amine (NH) proton is expected to produce a distinct signal whose chemical shift can vary with solvent and concentration.

The ¹³C NMR spectrum provides further confirmation of the structure. Key signals would include those for the distinct carbon environments within the triphenylmethyl (trityl) group and the aromatic rings. chemicalbook.comoup.com The quaternary carbon of the trityl group attached to the sulfur atom would have a characteristic resonance. oup.com By analyzing the chemical shifts, signal integrations, and coupling patterns, the precise connectivity of the molecule can be established. organicchemistrydata.orgbhu.ac.in

NMR is also a powerful tool for distinguishing between structural isomers. magritek.comresearchgate.net Any isomeric impurities would present a unique set of NMR signals, allowing for their identification and quantification. Advanced 2D NMR techniques, such as COSY and HSQC, can further map the connections between protons and carbons, providing conclusive evidence for the assigned structure and differentiating it from potential isomers. researchgate.net

| Expected ¹H NMR Data for this compound | |

| Proton Type | Expected Chemical Shift (δ, ppm) |

| Aromatic (C₆H₅) | 7.2 - 7.5 (multiplet, 15H) |

| Amine (NH) | Variable, broad singlet (1H) |

| Expected ¹³C NMR Data for this compound | |

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Quaternary Trityl (C-S) | 65 - 75 |

| Aromatic (C₆H₅) | 125 - 145 |

Note: The table presents expected chemical shift ranges based on typical values for triphenylmethyl and sulfenamide (B3320178) moieties. Actual values may vary based on solvent and experimental conditions.

Real-time Reaction Monitoring for Kinetic and Mechanistic Insights

Real-time or in situ NMR spectroscopy is a powerful method for monitoring chemical reactions as they occur. mpg.deresearchgate.net By acquiring spectra at regular intervals, researchers can track the consumption of reactants and the formation of this compound, providing valuable kinetic data. acs.orgacs.orgmagritek.com This technique allows for the determination of reaction rates and the identification of transient intermediates that might otherwise be undetectable. researchgate.nethep.com.cn

The ability to observe these short-lived species offers direct evidence for proposed reaction mechanisms. researchgate.net For instance, monitoring the formation of this compound can reveal the stepwise progression of the reaction, offering profound mechanistic insights into its synthesis and subsequent reactivity. nih.govnih.govnih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry measures the mass-to-charge ratio of ions and is indispensable for determining the molecular weight of this compound and elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Elemental Composition Validation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a molecule's elemental composition. europa.eunih.gov For this compound, with the chemical formula C₁₉H₁₇NS, the theoretical exact mass can be precisely calculated. An experimental HRMS measurement that matches this theoretical mass confirms the elemental formula with high confidence, distinguishing it from other compounds with the same nominal mass but different compositions. researchgate.netresearchgate.net This validation is a critical step in confirming the identity of the synthesized compound. uni.lu

Tandem Mass Spectrometry for Fragmentation Analysis and Intermediate Identification

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe molecular structure. wikipedia.orgnationalmaglab.org The molecular ion of this compound is selected, fragmented, and the resulting fragment ions are analyzed. nih.govuakron.eduresearchgate.net The fragmentation pattern is a characteristic signature of the molecule. nih.govtandfonline.com

A key fragmentation pathway for this compound would be the cleavage of the C-S bond, generating the very stable triphenylmethyl (trityl) cation, which produces a prominent signal at a mass-to-charge ratio (m/z) of 243. Other significant fragments can arise from the cleavage of the S-N bond or from the phenyl rings. nih.govtandfonline.com Analyzing these fragmentation patterns helps to confirm the molecular structure and can aid in identifying intermediates in a reaction mixture. researchgate.net

| Expected MS/MS Fragmentation Data for this compound | |

| Precursor Ion (m/z) | Major Fragment Ion (m/z) |

| 292.1155 ([M+H]⁺) | 243.1168 ([C(C₆H₅)₃]⁺) |

| 292.1155 ([M+H]⁺) | 49.9821 ([SNH₂]⁺) |

Note: The table shows expected major fragments for the protonated molecule. The triphenylmethyl cation is a characteristic and highly stable fragment.

Coupled Chromatographic-Mass Spectrometric Methods (e.g., HPLC-UV-MS)

Combining a separation technique like High-Performance Liquid Chromatography (HPLC) with mass spectrometry enhances the analysis of complex mixtures. researchgate.netwikipedia.org An HPLC-UV-MS system first separates this compound from impurities or other reaction components. nih.govutas.edu.au Following separation, the mass spectrometer provides mass data for each component, allowing for their confident identification. researchgate.netresearchgate.netacs.org This is particularly useful for monitoring reaction progress, optimizing conditions, and ensuring the purity of the final product by identifying and quantifying reactants, the desired product, and any byproducts. rsc.orgrsc.org

X-ray Diffraction Analysis

The solid-state structure of this compound has been determined by single-crystal X-ray diffraction. wikipedia.org This analysis reveals the precise arrangement of atoms within the crystal lattice, offering a definitive depiction of its molecular conformation. wikipedia.orgnih.gov Studies on related sulfenamide compounds, such as triphenylmethane-piperidine-sulfenamide, show that these molecules crystallize in specific space groups, providing detailed data on unit cell dimensions and bond characteristics. researchgate.netresearchgate.net For instance, the S-N bond distance in some sulfenamides has been found to be shorter than a typical single S-N bond, suggesting a degree of double bond character. researchgate.netresearchgate.net

| Parameter | Value |

|---|---|

| Compound | Triphenylmethane-piperidine-sulfenamide |

| Formula | C24H25NS |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 8.924(2) |

| b (Å) | 12.541(3) |

| c (Å) | 17.813(3) |

| α (°) | 90.09(2) |

| β (°) | 93.07(2) |

| γ (°) | 90.41(2) |

| S-N Bond Distance (Å) | 1.695(4) |

This interactive table provides crystallographic data for a structurally related sulfenamide, illustrating the type of information obtained from X-ray diffraction analysis. researchgate.netresearchgate.net

Beyond individual molecular structures, X-ray diffraction elucidates the network of intermolecular forces that stabilize the crystal lattice. These forces are primarily electrostatic in nature and include van der Waals forces, dipole-dipole interactions, and hydrogen bonds. libretexts.orgmsu.edu In the case of this compound and its derivatives, hydrogen bonding plays a crucial role. wikipedia.org The N-H group of the sulfenamide moiety can act as a hydrogen bond donor, while the sulfur and nitrogen atoms can act as acceptors, leading to the formation of complex hydrogen-bonding networks. mdpi.comnsf.gov The study of these networks is critical, as they influence physical properties like melting point and solubility, and can also play a role in directing the course of solid-state reactions. nsf.gov For example, in some related structures, intermolecular hydrogen bonds link molecules into dimeric structures or extended sheets. researchgate.net

Determination of Solid-State Molecular and Crystal Structures

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, is a key tool for identifying the functional groups present in a molecule and for monitoring changes in chemical bonding during a reaction. libretexts.orgmdpi.com Both techniques probe the vibrational energy levels of a molecule, but they are based on different physical principles and often provide complementary information. americanpharmaceuticalreview.com

An infrared spectrum is obtained by measuring the absorption of infrared radiation by a sample, which causes molecular vibrations to be excited. hilarispublisher.com The resulting spectrum is a plot of absorbance or transmittance versus frequency (typically in wavenumbers, cm⁻¹). specac.com Different functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent method for qualitative analysis. azooptics.com For this compound, key functional groups with distinct IR absorptions include the N-H bond, the S-N bond, and the C-H bonds of the phenyl groups. uni.lu The N-H stretching vibration, for instance, typically appears as a moderately strong band in the region of 3100-3500 cm⁻¹.

Raman spectroscopy involves illuminating a sample with a monochromatic laser and detecting the inelastically scattered light. avantes.com The frequency shifts in the scattered light correspond to the vibrational frequencies of the molecule. americanpharmaceuticalreview.com Raman spectroscopy is particularly useful for studying symmetric, non-polar bonds and is less sensitive to interference from aqueous media, which can be an advantage in certain applications. americanpharmaceuticalreview.com

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amide/Amine) | Stretch | 3100 - 3500 | Medium - Strong |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium - Weak |

| C-N | Stretch | 1029 - 1200 | Medium |

This interactive table presents typical IR absorption frequencies for the key functional groups found in this compound. specac.com

Both IR and Raman spectroscopy can be used for the in situ monitoring of chemical reactions, providing real-time information about the consumption of reactants and the formation of products. wiley.comnih.gov This is a powerful approach for mechanistic studies, as it allows for the direct observation of reaction kinetics and the potential detection of transient intermediates. researchgate.netunito.it By coupling a spectrometer to a reaction vessel, it is possible to acquire spectra at regular intervals throughout the course of a reaction. azom.com This approach has been widely applied in various fields, including catalysis and polymerization, to gain a deeper understanding of reaction mechanisms. sigmaaldrich.comrsc.org For reactions involving this compound, one could monitor the disappearance of the N-H stretching band or the appearance of new bands corresponding to the products. researchgate.net

Characterization of Key Functional Groups

Specialized Analytical Approaches for Mechanistic Investigations

A comprehensive understanding of a reaction mechanism often requires a combination of analytical techniques. mckgroup.org In addition to the spectroscopic and diffraction methods described above, several other specialized approaches can provide crucial mechanistic insights.

Isotopic Labeling: This technique involves replacing an atom in a reactant with one of its isotopes (e.g., replacing ¹H with ²H or ¹⁴N with ¹⁵N). dalalinstitute.com By tracking the position of the isotope in the products, it is possible to deduce the pathways of bond formation and cleavage. semanticscholar.org For example, a labeling study could definitively show whether a particular hydrogen atom is transferred during a reaction.

Kinetic Studies: The rate of a reaction and its dependence on the concentration of reactants provide fundamental information about the reaction mechanism. dalalinstitute.com Techniques for studying fast reactions, such as flow and relaxation methods, can be used to measure the rates of individual elementary steps. nih.gov

Computational Analysis: Theoretical calculations, often using density functional theory (DFT), can be used to model the potential energy surface of a reaction. smu.edu These calculations can provide valuable information about the structures and energies of transition states and intermediates, complementing experimental findings.

Electroanalytical Methods: Techniques like cyclic voltammetry can be used to study the redox properties of molecules and to investigate the mechanisms of electron transfer reactions. electrochem.org

By integrating data from these diverse analytical methods, a detailed and robust picture of the reaction mechanism for processes involving this compound can be constructed.

Photoionization and Photoelectron Photoion Coincidence Spectroscopy

Photoionization and Photoelectron Photoion Coincidence (PEPICO) spectroscopy is a powerful mass spectrometry technique that provides detailed information about the electronic structure and dissociation dynamics of ions. nih.gov In a PEPICO experiment, a molecule is ionized by a tunable monochromatic photon source, typically synchrotron radiation, resulting in the formation of a cation and an electron. nih.gov By detecting the electron and the corresponding photoion in coincidence, it is possible to measure the mass-to-charge ratio of the ion as a function of the precisely defined internal energy of the parent cation. nih.gov This allows for the determination of accurate ionization energies and the appearance energies of fragment ions.

While there are no published PEPICO studies specifically on this compound, the technique holds significant potential for elucidating its gas-phase ion chemistry. Such an investigation could provide:

Precise Ionization Energy: The adiabatic ionization energy of this compound could be determined, providing insight into the energy of the highest occupied molecular orbital (HOMO).

Vibrational Structure of the Cation: For rigid molecules, PEPICO spectra can reveal vibrational progressions in the parent ion, offering information about the geometry changes upon ionization.

Dissociation Pathways: By increasing the photon energy, the fragmentation of the this compound cation could be studied. The appearance energies of different fragment ions would allow for the determination of bond dissociation energies in the cation and help to map out the potential energy surface for its unimolecular decomposition. Key fragmentation channels to investigate would likely involve the cleavage of the S-N and C-S bonds.

Given the known solid-state structure, theoretical calculations could be used to predict the ionization energy and fragmentation pathways, which could then be validated by future PEPICO experiments.

Stopped-Flow NMR Spectroscopy for Rapid Reaction Kinetics

Stopped-flow Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for studying the kinetics of fast chemical reactions in solution that occur on timescales from milliseconds to seconds. connectnmruk.ac.uk The technique involves the rapid mixing of two or more reactants, followed by the abrupt stopping of the flow within the NMR detection coil. connectnmruk.ac.ukrsc.org This allows for the acquisition of time-resolved NMR spectra as the reaction proceeds, providing detailed mechanistic and kinetic information. wvu.edu

There is no specific literature detailing the use of stopped-flow NMR for the study of this compound. However, this technique would be highly valuable for investigating several aspects of its chemistry:

Formation Kinetics: The synthesis of this compound often involves the reaction of a sulfenyl chloride with an amine. Stopped-flow NMR could be employed to monitor the rapid formation of the S-N bond, determine the reaction order with respect to each reactant, and calculate the rate constants.

Reaction Mechanisms: In reactions where this compound is used as a reagent, for example, in the synthesis of sulfenimines, stopped-flow NMR could identify and characterize transient intermediates that may not be observable under standard reaction conditions. iucr.org This would provide direct evidence for the proposed reaction mechanism.

Influence of Reaction Conditions: The effect of temperature, concentration, and catalysts on the reaction rates could be systematically studied, allowing for the optimization of synthetic procedures. nih.gov For instance, the kinetics of reactions involving sulfur and nitrogen compounds can be complex, and stopped-flow techniques are well-suited to unravel these complexities. nih.gov

By combining the structural insights from crystallography with the potential for detailed mechanistic and kinetic data from techniques like PEPICO and stopped-flow NMR, a comprehensive understanding of the chemical behavior of this compound can be achieved.

Computational and Theoretical Investigations of Triphenylmethanesulfenamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For sulfenamides, a related class of compounds, theoretical studies have been conducted to understand their electronic structure and the nature of the sulfur-nitrogen bond. researchgate.net These studies often utilize methods like ab initio molecular orbital theory and DFT to analyze charge distribution and bond characteristics.

Electronic Structure and Bonding Analysis

A detailed analysis of the electronic structure and bonding of triphenylmethanesulfenamide using computational methods has not been specifically reported. Generally, for sulfenamide (B3320178) derivatives, theoretical investigations have focused on the geometry, energetics, and the nature of the S-N bond. Natural Bond Orbital (NBO) analysis is a common technique used to understand the interactions between orbitals, which would be crucial in defining the bonding landscape of this compound. The bulky triphenylmethyl (trityl) group would likely impose significant steric and electronic effects on the sulfenamide moiety, influencing its geometry and the electronic environment around the S-N bond. A full optimization of its geometry using methods such as HF/6-31+G* or B3LYP/6-31+G* would be the first step in such an analysis.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a framework for understanding chemical reactivity through the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are key indicators of a molecule's ability to act as an electron donor or acceptor. For classes of compounds like thiophene (B33073) sulfonamides, the HOMO-LUMO energy gap has been calculated to assess their stability and reactivity. researchgate.net A similar computational approach for this compound would involve calculating its HOMO and LUMO energies to predict its reactivity profile. The delocalization of electrons across the phenyl rings and the sulfenamide group would be a key feature of its molecular orbitals.

Prediction of Reactivity and Selectivity Profiles

Computational models are powerful tools for predicting the reactivity and selectivity of chemical reactions. researchgate.net For sulfenamide chemistry, computational studies have been employed to understand reaction mechanisms and predict outcomes. For instance, this compound is known to react with carbonyl compounds to form tritylsulfenimines. A computational study of this reaction could predict the relative reactivity with different carbonyl compounds and explain any observed selectivity. This would typically involve calculating global reactivity descriptors derived from the electronic structure.

Reaction Mechanism Elucidation through Computational Modeling

Understanding the step-by-step mechanism of a chemical reaction is a key area where computational modeling excels. researchgate.net This involves identifying intermediates, transition states, and calculating the energy changes along the reaction pathway.

Transition State Characterization and Energy Profile Calculations

A transition state is a high-energy, transient species that represents the energy barrier of a reaction. Locating and characterizing transition states through computational methods is crucial for understanding reaction kinetics. For reactions involving sulfenamides, such as their formation or subsequent transformations, DFT calculations are often used to map out the potential energy surface. This involves calculating the energies of the reactants, intermediates, transition states, and products. For a reaction of this compound, this would provide the activation energy, which determines the reaction rate.

Understanding Regio- and Stereoselectivity through Theoretical Models

Many organic reactions can yield multiple products, and understanding the factors that control regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the spatial arrangement of the product's atoms) is a major focus of organic chemistry. Theoretical models can provide detailed insights into why one product is favored over another. This is often achieved by comparing the energies of the different transition states leading to the various possible products. The lower energy transition state corresponds to the major product. For reactions of this compound, computational modeling could explain, for example, the diastereoselectivity observed in its reactions.

Concluding Remarks

While the framework and methodologies for the computational and theoretical investigation of this compound are well-established within the field of computational chemistry, specific studies dedicated to this molecule are conspicuously absent from the current body of scientific literature. The data and detailed findings for each subsection outlined above would require dedicated research involving sophisticated computational calculations. The synthesis of such knowledge would provide invaluable insights into the fundamental chemical nature of this compound and pave the way for its more rational application in synthesis and materials science.

Solvent Effects on Reaction Pathways

The chemical behavior of this compound in solution is profoundly influenced by the surrounding solvent molecules. Computational chemistry offers powerful tools to dissect these interactions and predict how different solvents can alter the course and speed of its reactions.

Reactions involving sulfenamides, such as electrophilic additions or nucleophilic substitutions, often proceed through charged or highly polar transition states. The stability of these transition states is highly dependent on the polarity of the solvent. mdpi.com Theoretical models, particularly those employing Density Functional Theory (DFT) combined with implicit or explicit solvent models, are used to map out the potential energy surfaces of these reaction pathways. rsc.org

For instance, in a hypothetical reaction pathway, the choice of solvent can dramatically alter the activation energy. A polar protic solvent like methanol (B129727) might stabilize a charge-separated transition state through hydrogen bonding, thereby lowering the energy barrier compared to a nonpolar solvent like hexane. Conversely, for reactions where the reactants are more polar than the transition state, a nonpolar solvent might be preferred.

Computational studies on the reactions of related sulfenamides have shown that solvents can influence not just the reaction rate but also the regioselectivity and stereoselectivity of the products. oatext.comacs.org For this compound, the bulky trityl group can sterically hinder the approach of reactants, and solvent molecules can further modulate this steric hindrance.

A typical computational approach involves:

Gas-Phase Optimization: The geometries of reactants, transition states, and products are first optimized in the absence of a solvent.

Solvation Models: The effect of the solvent is then incorporated using models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). mdpi.com These models treat the solvent as a continuous medium with a specific dielectric constant.

Free Energy Calculation: By calculating the free energies of all species in solution, a more accurate picture of the reaction profile is obtained.

The following table illustrates hypothetical activation energies for a reaction of this compound in different solvents, as would be predicted by DFT calculations.

| Solvent | Dielectric Constant (ε) | Predicted Activation Energy (kcal/mol) |

| Hexane | 1.9 | 25.8 |

| Dichloromethane (B109758) | 9.1 | 22.1 |

| Acetone (B3395972) | 21.0 | 20.5 |

| Methanol | 32.7 | 19.3 |

This table is illustrative and based on general principles of solvent effects on similar chemical reactions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the motion of atoms and molecules over time. For this compound, MD simulations can reveal its conformational flexibility and how it interacts with its environment at an atomistic level.

The triphenylmethyl group is known for its propeller-like conformation, where the three phenyl rings are twisted out of a common plane to relieve steric strain. mdpi.com The rotation of these phenyl rings and the rotation around the C-S and S-N bonds give this compound a complex conformational landscape.

MD simulations can explore this landscape by simulating the molecule's movement over nanoseconds or even microseconds. researchgate.net These simulations show that the phenyl rings are not static but undergo rapid torsional fluctuations. mdpi.com The sulfenamide group also exhibits dynamic behavior, with rotation around the S-N bond leading to different conformers. nsf.gov The barriers to these rotations can be calculated, providing insight into the molecule's flexibility. acs.org

In solution, MD simulations can model the explicit interactions between this compound and individual solvent molecules. This can reveal the formation of transient hydrogen bonds between the N-H group and solvent molecules, as well as van der Waals interactions between the phenyl rings and the solvent. nih.govpeerj.com

In the solid state, MD simulations can provide insights into the crystal packing and the nature of intermolecular forces that hold the crystal lattice together. For sulfonamides, hydrogen bonds and π-π stacking interactions are often the dominant forces. researchgate.net For this compound, the bulky nature of the trityl group would likely lead to a significant contribution from van der Waals interactions. arxiv.org Analysis of the radial distribution function from an MD simulation can quantify the distances at which different types of atoms are likely to be found, revealing the structure of the solvation shell or the packing in a crystal.

Conformational Landscape Exploration and Dynamic Behavior

Computational Spectroscopy for Data Interpretation and Prediction

Computational methods are invaluable for interpreting experimental spectra and predicting the spectroscopic properties of new molecules.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and coupling constants, are a powerful tool for structure elucidation. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR spectra of this compound with a high degree of accuracy. scielo.brsemanticscholar.org

By comparing the calculated spectra with experimental data, the assignment of peaks to specific atoms in the molecule can be confirmed. researchgate.netnih.gov Furthermore, computational NMR can help to distinguish between different possible conformers or isomers by predicting their distinct spectral signatures.

Below is an illustrative table comparing hypothetical experimental and calculated ¹³C NMR chemical shifts for key carbon atoms in this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Trityl (quaternary) | 65.2 |

| Phenyl (ipso) | 145.8 |

| Phenyl (ortho) | 130.5 |

| Phenyl (meta) | 128.9 |

| Phenyl (para) | 127.6 |

This table is for illustrative purposes. The predicted values are based on typical chemical shifts for similar functional groups and are what one might expect from a DFT/GIAO calculation.

Computational methods, particularly DFT, can be used to calculate the vibrational frequencies of a molecule. kau.edu.sanih.gov These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly related to the peaks observed in infrared (IR) and Raman spectra. orientjchem.org

For this compound, these calculations can help to assign specific vibrational modes, such as the N-H stretch, the S-N stretch, and the various C-H and C-C vibrations of the phenyl rings. cdnsciencepub.com By analyzing the changes in vibrational frequencies upon isotopic substitution or complexation, further details of the molecular structure and bonding can be elucidated.

A table of predicted and assigned vibrational frequencies for this compound is presented below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | 3450 |

| Aromatic C-H Stretch | 3060 |

| Phenyl Ring C=C Stretch | 1595 |

| S-N Stretch | 910 |

| C-S Stretch | 720 |

This is an illustrative table. The predicted frequencies are based on typical values for the respective functional groups and are consistent with what would be expected from DFT calculations.

Future Research Directions and Emerging Opportunities

Development of Sustainable Synthetic Methodologies

The future synthesis of triphenylmethanesulfenamide and its derivatives is increasingly steering towards sustainable and environmentally benign processes. Key areas of development include the adoption of green chemistry principles and the implementation of continuous flow manufacturing.

Traditional synthetic methods often rely on volatile organic solvents and stoichiometric reagents, posing environmental and safety concerns. The principles of green chemistry offer a promising alternative, with research pointing towards solvent-free and water-based synthetic protocols. While specific studies on the green synthesis of this compound are nascent, related transformations in imine and sulfenamide (B3320178) chemistry provide a clear roadmap.

Mechanochemical synthesis, which involves reactions induced by mechanical grinding in the absence of bulk solvents, stands out as a key area for exploration. The synthesis of various imine derivatives has been successfully achieved using solid acid catalysts like sulfated anatase-titania via simple physical grinding, offering excellent yields and short reaction times. researchgate.net Given that this compound readily reacts with carbonyl compounds to form tritylsulfenimines, adapting these mechanochemical methods is a logical next step. researchgate.netnih.gov

Similarly, conducting reactions in aqueous media is a cornerstone of green chemistry. The use of ultrasound has been shown to facilitate the synthesis of hydrazones and Schiff bases in water, often at room temperature and with high efficiency. cardiff.ac.ukresearchgate.net The application of sonochemistry to the reaction between triphenylmethanesulfenyl chloride and ammonia (B1221849) or other primary amines in an aqueous system could provide a greener route to this compound and its N-substituted analogues.

Table 1: Potential Green Chemistry Approaches for this compound Synthesis

| Green Chemistry Technique | Potential Application for this compound | Key Advantages | Relevant Precedent |

|---|---|---|---|

| Mechanochemistry | Solvent-free synthesis from triphenylmethanesulfenyl chloride and an amine source via grinding. | Reduced solvent waste, high reaction rates, energy efficiency. | Solid-state synthesis of imines using recyclable solid acid catalysts. researchgate.net |

| Aqueous Media Synthesis | Synthesis from precursors in water, potentially aided by surfactants or phase-transfer catalysts. | Eliminates hazardous organic solvents, improved safety profile. | Ultrasound-assisted synthesis of hydrazones and Schiff bases in aqueous medium. cardiff.ac.ukresearchgate.net |

| Microwave-Assisted Synthesis | Rapid, solvent-free formation of N-functionalized derivatives (tritylsulfenimines) from this compound and carbonyls. | Drastically reduced reaction times, improved yields, high energy efficiency. | Microwave thermolysis for one-pot, solventless synthesis of N-sulfonylimines. |

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, improved scalability, and higher purity of products. The application of flow technology to sulfenamide synthesis is an emerging field with considerable potential.

Studies have demonstrated the successful continuous flow synthesis of various sulfenamides, such as N-cyclohexyl-2-benzothiazole sulfenamide (CBS), through the catalytic oxidation of a thiol and an amine in a microreactor. acs.org This approach significantly shortens residence times by enhancing mass transfer. acs.org Furthermore, multi-step continuous flow processes have been developed for the synthesis of more complex sulfur-nitrogen compounds like sulfinamidines and sulfoximines, using sulfenamides as key intermediates. researchgate.netmdpi.com A dual copper/photoredox-catalyzed alkylation of sulfenamides has also been successfully adapted to a gram-scale continuous-flow process, highlighting the compatibility of modern synthetic methods with this technology. acs.org

Future research will likely focus on adapting the synthesis of this compound itself to a flow process. This could involve pumping a solution of triphenylmethanesulfenyl chloride and an amine through a packed-bed reactor containing a solid-supported base to scavenge the generated HCl. Such a system would allow for safe, continuous production and facile purification, paving the way for its wider industrial and academic use.

Green Chemistry Approaches (e.g., mechanochemical and aqueous media synthesis)

Exploration of Novel Reactivity and Transformation Pathways

The S-N bond in this compound is relatively labile, suggesting a wealth of unexplored reactivity, particularly in modern synthetic transformations involving radical intermediates and photochemical activation.

The generation of nitrogen- and sulfur-centered radicals from stable precursors is a powerful tool in organic synthesis. Research has shown that the S-N bond of sulfenamides can undergo homolytic cleavage under various conditions to produce these valuable radical intermediates.

Upon photo-excitation with UV light, sulfenamides have been found to undergo photofragmentation of the S-N bond, generating a copious amount of free radicals. cardiff.ac.uk This opens the door to using this compound as a photo-initiator or as a source of tritylsulfenyl or amino radicals for addition reactions. Recent work has demonstrated a photocatalytic sulfenylamination of alkenes where sulfenamides, activated by an energy transfer mechanism, generate both N- and S-radicals that add across a double bond. researchgate.net

Furthermore, sulfenamides can participate in reactions initiated by chemical means. They react with tributylstannane to generate aminyl radicals and are key components in dual copper/photoredox catalyzed cross-coupling reactions. researchgate.netacs.org The electrochemical oxidation of thiols and amines on an anode surface has also been proposed to proceed via the coupling of thiyl and amino radicals to form sulfenamides. nih.gov These findings strongly suggest that this compound could be a versatile substrate for novel, radical-mediated C-N, C-S, and N-S bond-forming reactions, a direction ripe for future investigation.

Table 2: Methods for Radical Generation from Sulfenamides

| Method | Radical(s) Generated | Mechanism/Conditions | Potential Application |

|---|---|---|---|

| Photolysis (UV) | Thiyl (RS•) and Aminyl (R'₂N•) | Direct photofragmentation of the S-N bond. cardiff.ac.uk | Photo-induced addition reactions to unsaturated bonds. |

| Photocatalytic Energy Transfer | Thiyl (RS•) and Aminyl (R'₂N•) | Activation by an excited-state photocatalyst. researchgate.net | Two-component sulfenylamination of alkenes. researchgate.net |

| Reaction with Stannyl Radicals | Aminyl (R'₂N•) | Homolytic substitution at sulfur by Bu₃Sn•. researchgate.net | Generation of specific aminyl radicals for cyclization reactions. researchgate.net |

| Dual Photoredox/Copper Catalysis | Aryl/Alkyl Radicals | Radical couples with the sulfenamide S-N unit. acs.org | S-arylation and S-alkylation of the sulfenamide. acs.org |

| Chemical Oxidation | Thiamino Radical (R-N•-S-R') | Oxidation with reagents like lead dioxide. mdpi.com | Mechanistic studies and synthesis of novel N-S compounds. |

The nitrogen atom of this compound is a key site for chemical modification. While its reaction with carbonyl compounds to form tritylsulfenimines is known, the potential for more diverse N-functionalization remains largely untapped. nih.gov These sulfenimines can be lithiated and used in "directed aldol" type condensations, demonstrating a pathway to C-C bond formation directed by the triphenylmethanesulfenyl group. nih.gov Subsequent mild reduction of the imine allows for the synthesis of new, stable N-substituted triphenylmethanesulfenamides. nih.gov

A significant emerging opportunity lies in using the this compound group not just as a protecting group for a primary amine, but as an activating or directing group. A notable example is its use in a modified Pictet-Spengler reaction, where tryptamine (B22526) protected as a this compound was shown to be an effective substrate. nih.gov This suggests that the electronic properties of the sulfenamide can be harnessed to influence complex cyclization reactions.

Future research should focus on expanding the range of electrophiles and reaction partners for the nitrogen atom. This includes exploring its reactivity in transition metal-catalyzed cross-coupling reactions to form C-N bonds, its use in multicomponent reactions, and its derivatization to form novel heterocyclic systems. The synthesis of a broader library of N-substituted triphenylmethanesulfenamides will be crucial for exploring these new applications.

Participation in Radical and Photo-Induced Processes

Design and Synthesis of Advanced Materials

The unique combination of a bulky, hydrophobic trityl group and a sulfur-containing linker makes this compound an intriguing candidate for applications in materials science. An underexplored but highly promising area is its use as a surface ligand for the stabilization of nanoparticles.

Research has shown that this compound can act as an effective stabilizing agent in the synthesis of metallic and bimetallic nanoparticles. nih.gov Specifically, it has been used as a ligand (L3) to stabilize silver (Ag), copper (Cu), and silver-copper (B78288) (Ag-Cu) nanoparticles prepared by chemical reduction. nih.gov The resulting colloidal dispersions showed high stability at room temperature, particularly for the Ag-Cu bimetallic system, which was stable for over a week. nih.gov The nanoparticles synthesized using this method had sizes in the range of 9.7 to 15.8 nm. nih.gov

This successful application points to significant future opportunities. The triphenylmethanesulfenyl group could be used to passivate the surface of other technologically important nanomaterials, such as quantum dots or magnetic nanoparticles, potentially tuning their solubility, stability, and electronic properties. Furthermore, incorporating the this compound moiety into polymer backbones or side chains could lead to the development of new functional polymers with unique self-assembly, film-forming, or metal-binding capabilities.

Integration into Supramolecular Assemblies

Interdisciplinary Applications

The exploration of this compound is not limited to traditional synthetic and materials chemistry. Its potential can be significantly amplified through synergistic collaborations with computational sciences and advanced catalyst design.

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and optimization of reaction conditions. nih.govbeilstein-journals.orgchemrxiv.org For a molecule like this compound, where the reactivity of the S-N bond can be nuanced, ML models could be trained on datasets of related sulfur-nitrogen compounds to predict its behavior in various chemical transformations. ethz.ch

Future research could focus on developing specific ML models to:

Predict Reaction Outcomes: By analyzing vast amounts of reaction data, AI algorithms can identify patterns and predict the most likely products of reactions involving this compound with a high degree of accuracy. nih.govmit.edu

Optimize Reaction Conditions: Machine learning can be employed to rapidly screen a wide range of reaction parameters (e.g., solvent, temperature, catalyst) to identify the optimal conditions for the synthesis and functionalization of this compound derivatives, saving significant experimental time and resources. beilstein-journals.org

Uncover Novel Reactivity: AI tools could potentially identify novel and previously unconsidered reaction pathways for this compound, leading to the discovery of new synthetic methodologies. chemrxiv.org

The integration of AI and ML into the study of this compound has the potential to accelerate the discovery of new reactions and materials based on this versatile compound.

Future research in this area could include:

Computationally-Guided Catalyst Design: Density Functional Theory (DFT) and other computational methods can be used to model the interaction of this compound with various catalyst candidates. frontiersin.orgosti.govrsc.org This can provide insights into reaction mechanisms and help in the rational design of catalysts with improved activity and selectivity for specific transformations, such as the functionalization of the phenyl rings or reactions at the sulfenamide linkage.

High-Throughput Screening of Catalysts: Experimental and computational high-throughput screening methods can be employed to rapidly evaluate large libraries of potential catalysts for reactions involving this compound.

AI-Driven Catalyst Optimization: Machine learning algorithms can analyze data from catalytic experiments to identify complex relationships between catalyst structure and performance, guiding the optimization of existing catalysts and the discovery of entirely new catalytic systems. arxiv.orgmdpi.comfrontiersin.org

By leveraging these advanced strategies, it will be possible to develop a new generation of catalysts that enable the precise and efficient synthesis of a wide range of functional molecules and materials derived from this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Triphenylmethanesulfenamide, and how can reaction conditions be systematically optimized?

- Methodological Approach :

- Begin with nucleophilic substitution or condensation reactions using triphenylmethane derivatives and sulfenamide precursors. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC, adjusting solvent polarity (e.g., THF, DCM) and temperature (room temperature to reflux) .

- Use triethylamine as a base to neutralize byproducts (e.g., HCl) and improve yield .

- Key Parameters Table :

| Parameter | Optimization Strategy |

|---|---|

| Solvent | Test polar (THF) vs. non-polar (toluene) solvents for solubility and reactivity |

| Temperature | Screen 25°C (room temp) vs. 60°C (reflux) to balance reaction rate and side reactions |

| Stoichiometry | Vary molar ratios of reactants (1:1 to 1:1.2) to identify ideal equivalence |

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Essential Methods :

- NMR Spectroscopy : Use H and C NMR to confirm the sulfenamide group’s integration and chemical environment. Compare peaks with PubChem data .

- Mass Spectrometry : Employ high-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.

- X-ray Crystallography : For structural elucidation, grow single crystals in THF/hexane mixtures .

Q. What safety protocols are mandatory when handling this compound in laboratory settings?

- Safety Framework :

- Wear PPE (gloves, lab coat, goggles) to prevent skin/eye contact .

- Conduct reactions in a fume hood to avoid inhalation of volatile intermediates.

- Dispose of waste via certified chemical disposal services to mitigate environmental risks .